(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a piperidine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves halogen-metal exchange, where the iodine atom on the pyridine ring is replaced with a metal, such as lithium or magnesium.
Suzuki–Miyaura Coupling: This compound can also be synthesized via Suzuki–Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or ketone.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: It can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond
Comparison with Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling reactions.
2-Iodo-4-pyridinylboronic acid: Similar structure but lacks the piperidine ring.
6-(Piperidin-4-yl)pyridin-4-ylboronic acid: Similar structure but lacks the iodine atom.
Uniqueness: (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the iodine atom and the piperidine ring, which allows for a wider range of chemical reactions and applications compared to its similar compounds.
Properties
Molecular Formula |
C10H14BIN2O2 |
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Molecular Weight |
331.95 g/mol |
IUPAC Name |
(2-iodo-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BIN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2 |
InChI Key |
PHANELBVQPTOIC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)I)C2CCNCC2)(O)O |
Origin of Product |
United States |
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